molecular formula C10H12FNO2 B8591700 N-(4-ethoxy-3-fluorophenyl)acetamide

N-(4-ethoxy-3-fluorophenyl)acetamide

Cat. No. B8591700
M. Wt: 197.21 g/mol
InChI Key: IJDGXRWAKGSRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxy-3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxy-3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-ethoxy-3-fluorophenyl)acetamide

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

N-(4-ethoxy-3-fluorophenyl)acetamide

InChI

InChI=1S/C10H12FNO2/c1-3-14-10-5-4-8(6-9(10)11)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

IJDGXRWAKGSRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-ethoxy-3-fluoroaniline SMA 44094 (464 mg, 2.99 mmol) in dry CH2Cl2 (15 mL) in a 50 mL round-bottomed flask equipped with a magnetic stirrer were added DIEA (2.0 mL, 12 mmol), DMAP (87 mg, 0.7 mmol) and acetic anhydride (1.7 mL, 18 mmol) and the mixture was stirred for 5 h at RT. The solution was then diluted with more CH2Cl2 (30 mL), washed with brine (10 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 50:50) gave N-(4-ethoxy-3-fluorophenyl)acetamide SMA 44098 as a beige solid (242 mg, 41% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
41%

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